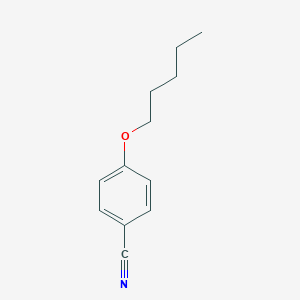

4-(Pentyloxy)benzonitrile

Übersicht

Beschreibung

Synthesis Analysis 4-(Pentyloxy)benzonitrile can be synthesized through a series of chemical reactions involving alkoxy substitution. Typically, this involves the etherification of hydroxyl compounds with corresponding halogenated benzonitriles. These syntheses are often characterized by their step-wise procedures, aiming to attach the pentyloxy group to the benzonitrile core (Ahipa et al., 2014).

Molecular Structure Analysis The molecular structure of 4-(Pentyloxy)benzonitrile and its derivatives is determined using techniques such as single-crystal X-ray diffraction. These compounds tend to exhibit slightly non-planar structures due to the presence of the alkoxy side chains, influencing their liquid crystalline behavior and molecular packing within crystals (Zugenmaier et al., 2003).

Chemical Reactions and Properties 4-(Pentyloxy)benzonitrile undergoes various chemical reactions, especially those pertinent to its nitrile and ether functionalities. These reactions can include hydrolysis, reduction, and cycloadditions, which can be utilized to further modify the compound for specific applications.

Physical Properties Analysis The physical properties of 4-(Pentyloxy)benzonitrile are significantly influenced by its liquid crystalline behavior. Compounds with shorter chain lengths tend to exhibit the nematic phase, while those with longer chains display phases like the orthorhombic columnar phase. These properties are studied using polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) (Ahipa et al., 2014).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Benzonitrile derivatives, including variants similar to 4-(Pentyloxy)benzonitrile, have been explored for their potential as corrosion inhibitors for mild steel. The studies incorporate experimental methods and computational simulations like Density Functional Theory (DFT) and molecular dynamics (MD) to understand the molecular interactions responsible for corrosion inhibition (Chaouiki et al., 2018).

Electrolyte Additives in Batteries : Certain benzonitrile derivatives have been utilized as electrolyte additives in high-voltage lithium-ion batteries. Their incorporation has shown significant improvements in the cyclic stability and performance of lithium nickel manganese oxide cathodes (Huang et al., 2014).

Medical Applications : Some benzonitrile compounds have been synthesized for medical purposes, such as for controlling sebum and treating androgenetic alopecia. These compounds have demonstrated potency, selectivity, and in vivo activity, with reduced risk of systemic side effects (Li et al., 2008).

Molecular Dynamics Studies : The behavior of substances like 4-(trans-4-Pentyl-cyclohexyl)-benzonitril (PCH-5), closely related to 4-(Pentyloxy)benzonitrile, has been studied in isotropic and nematic mesophases using molecular dynamics simulations. This research provides insights into the microscopic structure and interactions of such molecules (Krümer et al., 1993).

Environmental Impact Studies : The degradation pathways and environmental impact of benzonitrile herbicides have been studied, focusing on the microbial degradation processes in soil and subsurface environments. These studies highlight the importance of understanding the environmental fate of benzonitrile derivatives (Holtze et al., 2008).

Photochemical Studies : The charge-transfer dynamics of compounds like 4-(Dimethylamino)benzonitrile have been explored using techniques like ultraviolet femtosecond stimulated Raman spectroscopy. These studies contribute to understanding the complex mechanisms of charge transfer in such molecules (Rhinehart et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-pentoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZLXEJIUCCEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433744 | |

| Record name | 4-n-Pentyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pentyloxy)benzonitrile | |

CAS RN |

120893-63-2 | |

| Record name | 4-n-Pentyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

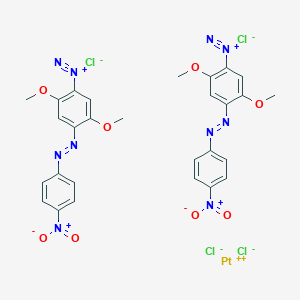

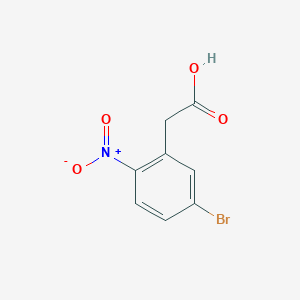

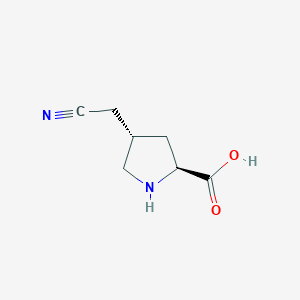

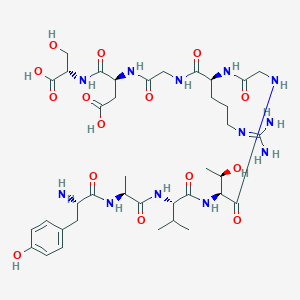

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetate](/img/structure/B56186.png)

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)

![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)

![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)